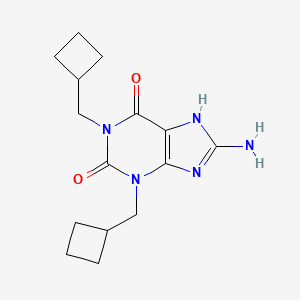
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and cyclobutylmethyl groups at the 1st and 3rd positions. The purine core is a fundamental structure in many biologically significant molecules, including nucleotides and certain alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the amino group and cyclobutylmethyl groups. Common reagents used in these reactions include cyclobutylmethyl halides, ammonia or amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can replace the amino or cyclobutylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
- 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
- 1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine
Uniqueness
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclobutylmethyl groups and an amino group at specific positions differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Eigenschaften
CAS-Nummer |
132186-65-3 |
|---|---|
Molekularformel |
C15H21N5O2 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
8-amino-1,3-bis(cyclobutylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H21N5O2/c16-14-17-11-12(18-14)19(7-9-3-1-4-9)15(22)20(13(11)21)8-10-5-2-6-10/h9-10H,1-8H2,(H3,16,17,18) |
InChI-Schlüssel |
WQBKKJIJEGGRNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CN2C3=C(C(=O)N(C2=O)CC4CCC4)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
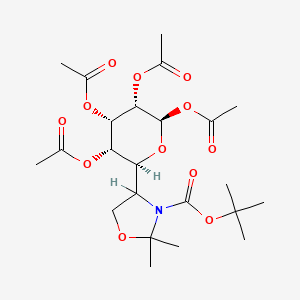
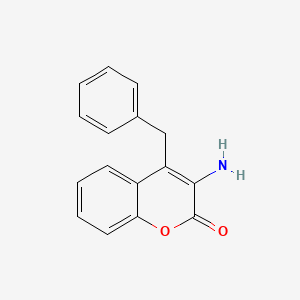
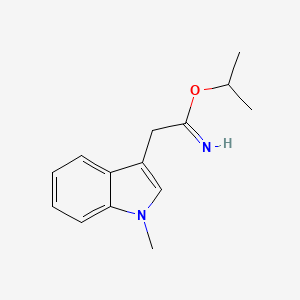
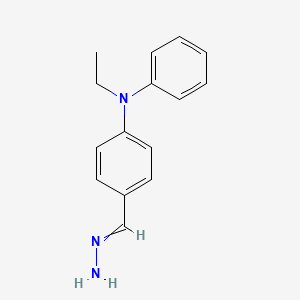
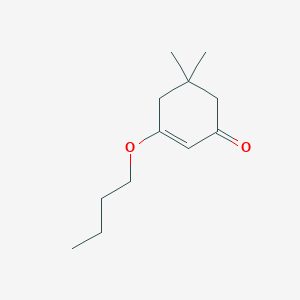

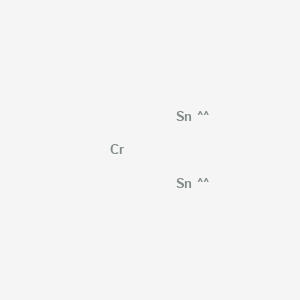
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
